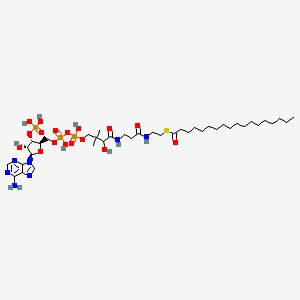

![molecular formula C57H104O6 B13832323 Triolein,[carboxyl-14c] CAS No. 67318-71-2](/img/structure/B13832323.png)

Triolein,[carboxyl-14c]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

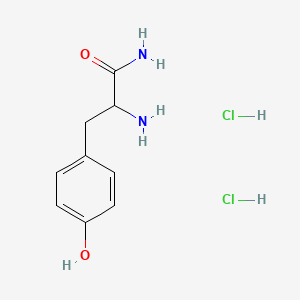

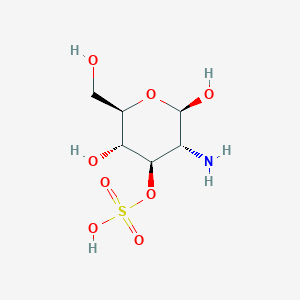

Triolein, [carboxyl-14C]: is a radiolabeled compound where the carboxyl group of triolein is tagged with carbon-14, a radioactive isotope. Triolein itself is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling allows for the tracking and study of metabolic processes involving triolein in various biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Triolein can be synthesized through enzymatic esterification reactions. For instance, high-purity triolein can be prepared by Novozym 435-catalyzed esterification of glycerol and oleic acid. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to oleic acid of 1:3, and a reaction time of 8 hours . The crude product is then purified using silica gel column chromatography to achieve high purity .

Industrial Production Methods: : Industrial production of triolein typically involves the extraction of oleic acid from natural sources such as camellia seed oil, followed by esterification with glycerol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions: : Triolein undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. The oxidation of triolein can be represented by the formula: [ \text{C}{57}\text{H}{104}\text{O}_6 + 80 \text{O}_2 \rightarrow 57 \text{CO}_2 + 52 \text{H}_2\text{O} ] This reaction gives a respiratory quotient of 0.7125 .

Common Reagents and Conditions

Oxidation: Requires oxygen and typically occurs under elevated temperatures.

Hydrolysis: Catalyzed by lipases, breaking down triolein into glycerol and oleic acid.

Esterification: Involves glycerol and oleic acid in the presence of an enzyme catalyst like Novozym 435.

Major Products

Oxidation: Carbon dioxide and water.

Hydrolysis: Glycerol and oleic acid.

Esterification: Triolein.

Applications De Recherche Scientifique

Chemistry: : Triolein, [carboxyl-14C] is used to study lipid metabolism and absorption in various organisms. It helps in understanding the biokinetics and radiation dosimetry in medical research .

Biology: : It is employed in studies involving lipid oxidation and the effects of various biological factors on lipid metabolism .

Medicine: : Used in diagnostic tests such as the fat malabsorption breath test, where the disposal of an oral [14C]-triolein load is measured to assess fat absorption efficiency .

Industry: : Triolein is used as an emulsifier, emulsifying stabilizer, and wetting agent in food and cosmetics . It is also part of novel lubricants for high-temperature drilling fluids .

Mécanisme D'action

Triolein is hydrolyzed by lipoprotein lipase, releasing fatty acids at a constant rate until all triolein molecules are hydrolyzed. The enzyme’s activity is modulated by the concentration of apolipoprotein C-II, which increases the catalytic rate . This process involves the interaction of triolein with the phosphatidylcholine layer at the surface of lipid particles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trilinolein: Another triglyceride derived from glycerol and linoleic acid.

Tristearin: A triglyceride derived from glycerol and stearic acid.

Tripalmitin: A triglyceride derived from glycerol and palmitic acid.

Uniqueness: : Triolein is unique due to its unsaturated fatty acid content, which imparts different physical and chemical properties compared to saturated triglycerides like tristearin and tripalmitin . Its radiolabeled form, Triolein, [carboxyl-14C], allows for detailed metabolic studies that are not possible with non-labeled compounds .

Propriétés

Numéro CAS |

67318-71-2 |

|---|---|

Formule moléculaire |

C57H104O6 |

Poids moléculaire |

891.4 g/mol |

Nom IUPAC |

2,3-bis[[(Z)-(114C)octadec-9-enoyl]oxy]propyl (Z)-(114C)octadec-9-enoate |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+2,56+2,57+2 |

Clé InChI |

PHYFQTYBJUILEZ-ANJTYSBLSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCC[14C](=O)OCC(O[14C](=O)CCCCCCC/C=C\CCCCCCCC)CO[14C](=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)